The Origin and Core Profile of CP-220629: A Potent Phosphodiesterase IV Inhibitor
The Origin and Core Profile of CP-220629: A Potent Phosphodiesterase IV Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CP-220629 is a potent and selective inhibitor of phosphodiesterase IV (PDE4), an enzyme crucial in the inflammatory cascade.[1][2][3][4] This document provides a comprehensive overview of the origin, chemical properties, biological activity, and mechanism of action of CP-220629. Quantitative data are presented in a structured format, and key experimental methodologies are detailed. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction and Origin
CP-220629, with the CAS number 162141-96-0, emerged from a high-throughput screening program aimed at identifying novel inhibitors of human lung phosphodiesterase 4 (PDE4).[5] Subsequent structure-activity relationship (SAR) development led to the identification of CP-220629 as a promising candidate with significant efficacy in preclinical models of inflammatory airway disease.[5][6][7] Its discovery marked a notable advancement in the development of small-molecule therapeutics targeting inflammatory conditions.
Chemical and Physical Properties
CP-220629 is a synthetic organic molecule with the chemical formula C20H25N3O.[1] A summary of its key chemical identifiers and properties is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1-cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-6-(2-methylphenyl)-7H-Pyrazolo(3,4-C)pyridin-7-one | [1] |
| CAS Number | 162141-96-0 | [1][2] |
| Molecular Formula | C20H25N3O | [1] |
| Molecular Weight | 323.43 g/mol | [1] |
| SMILES Code | CCc1c2c(n(n1)C3CCCC3)C(=O)N(CC2)c4ccccc4C | [1] |
Biological Activity and Efficacy
CP-220629 is characterized by its potent inhibitory activity against PDE4.[3][4] Preclinical studies have demonstrated its effectiveness in animal models of airway inflammation. The key quantitative data regarding its biological activity are summarized in Table 2.
| Parameter | Value | Assay/Model | Reference |
| IC50 | 0.44 µM | Human Eosinophil PDE4 Inhibition Assay | [3][4][5] |
| ED50 | 2.0 mg/kg, p.o. | Guinea Pig Aerosolized Antigen-Induced Airway Obstruction Assay | [4][5][6] |
In addition to its direct enzymatic inhibition, CP-220629 has shown significant anti-inflammatory effects in vivo. In a study involving atopic monkeys, oral administration of CP-220629 at a dose of 10 mg/kg resulted in a marked reduction in key inflammatory markers following an antigen challenge.[5][7]
| Inflammatory Marker | Reduction (%) | Animal Model | Reference |
| Eosinophils | 55% | Atopic Monkeys | [5][7] |
| Neutrophils | 65% | Atopic Monkeys | [5][7] |
| IL-1β | 82% | Atopic Monkeys | [5][7] |
Mechanism of Action: The PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By catalyzing the hydrolysis of cAMP to AMP, PDE4 plays a critical role in regulating intracellular cAMP levels. In inflammatory cells, elevated cAMP levels are associated with the suppression of pro-inflammatory responses. CP-220629 exerts its anti-inflammatory effects by inhibiting PDE4, thereby leading to an accumulation of intracellular cAMP.
Figure 1: Simplified signaling pathway of PDE4 inhibition by CP-220629.
Experimental Protocols
Human Eosinophil PDE4 Inhibition Assay
The in vitro potency of CP-220629 was determined using a human eosinophil phosphodiesterase assay.[5] While the specific proprietary details of the original high-throughput screen are not publicly available, a general workflow for such an assay can be outlined.
Figure 2: General workflow for a PDE4 inhibition assay.
Methodology:
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Enzyme Preparation: Human eosinophils are isolated from peripheral blood. A cell lysate is prepared, and the PDE4 enzyme is purified.
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Assay Reaction: The purified PDE4 enzyme is incubated in the presence of varying concentrations of CP-220629 and a fixed concentration of the substrate, cAMP.
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Quantification: The reaction is terminated, and the amount of AMP produced is quantified, typically using radioimmunoassay, scintillation proximity assay, or fluorescence polarization.
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Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of CP-220629, and the IC50 value is determined by fitting the data to a dose-response curve.
Guinea Pig Aerosolized Antigen-Induced Airway Obstruction Assay
The in vivo efficacy of CP-220629 was evaluated in a guinea pig model of allergic asthma.[5][6] This model assesses the ability of a compound to prevent airway obstruction following an allergic challenge.
Methodology:
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Sensitization: Guinea pigs are sensitized to an antigen, typically ovalbumin.
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Drug Administration: CP-220629 is administered orally at various doses prior to the antigen challenge.
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Antigen Challenge: The animals are exposed to an aerosolized solution of the antigen to induce bronchoconstriction.
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Measurement of Airway Obstruction: Airway obstruction is measured using techniques such as whole-body plethysmography to assess changes in airway resistance.
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Data Analysis: The dose of CP-220629 that causes a 50% reduction in the antigen-induced airway obstruction (ED50) is calculated.
Conclusion
CP-220629 is a well-characterized, potent inhibitor of PDE4 that has demonstrated significant anti-inflammatory effects in preclinical models. Its origin in high-throughput screening and subsequent optimization highlight a successful drug discovery paradigm. The detailed quantitative data and experimental context provided in this guide offer a valuable resource for researchers and scientists working on the development of novel anti-inflammatory therapeutics. The established mechanism of action and in vivo efficacy of CP-220629 make it an important reference compound in the study of PDE4 inhibition.
